Monomelittoside
Overview
Description
Mechanism of Action
Target of Action
Monomelittoside, also known as Danmelittoside, is a type of monoterpene . Monoterpenes are known to have cytotoxic activity in a wide variety of tumor cell lines . .
Mode of Action
Monoterpenes, including this compound, appear to exert their effect by inducing apoptosis caused by oxidative stress . This means they interact with their targets, likely cancer cells, and induce programmed cell death. This is a key mechanism in controlling the growth and spread of cancer cells.
Biochemical Pathways
Monoterpenes are synthesized from geranyl diphosphate (GDP) or its cis isomer neryl diphosphate . The classical pathway for monoterpene biosynthesis involves a member of the terpene synthase class of enzymes that converts its prenyl diphosphate substrate into a series of structurally related olefinic or alcohol products through an electrophilic reaction mechanism . This process may be accompanied by hydride shifts, Wagner-Meerwein rearrangements, and other modifications to the carbon skeleton .
Pharmacokinetics
It is generally recognized that a drug-like molecule should satisfy lipinski’s rule and show a balance between lipophilicity and hydrophilicity
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the growth and spread of these cells, which is beneficial in the treatment of cancer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of monoterpenes . Factors such as light, temperature, carbon dioxide (CO2), ozone (O3), soil moisture, and nutrient availability are known to influence monoterpene emissions rates
Preparation Methods
Synthetic Routes and Reaction Conditions: Danmelittoside is primarily obtained from natural sources, specifically from the herbs of Rehmannia glutinosa . The extraction process involves isolating the compound from the plant material using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to obtain pure Danmelittoside.
Industrial Production Methods: Industrial production of Danmelittoside involves large-scale extraction from Rehmannia glutinosa. The plant material is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Danmelittoside undergoes various chemical reactions, including:
Oxidation: Danmelittoside can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: The compound can be reduced to form reduced derivatives, which may exhibit different pharmacological properties.
Substitution: Danmelittoside can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new compounds with potentially enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize Danmelittoside.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Danmelittoside has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of flavonoid glycosides and their chemical properties.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a candidate for drug development.
Industry: Utilized in the development of natural health products and supplements due to its protective effects on the liver and kidneys
Comparison with Similar Compounds
Danmelittoside is unique among flavonoid glycosides due to its specific biological activities and protective effects. Similar compounds include:
Melittoside: Another flavonoid glycoside with similar anti-inflammatory and anti-tumor properties.
Harpagide: Known for its anti-inflammatory and analgesic effects.
Ajugol: Exhibits anti-inflammatory and antioxidant activities.
Danmelittoside stands out due to its combined anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a versatile compound for various research and therapeutic applications.
Biological Activity
Monomelittoside is a polyphenolic compound primarily derived from the bark of Alstonia scholaris and other plant sources, such as Fructus ligustri and Rhizoma gastrodiae. Its chemical formula is with a molecular weight of 362.33 g/mol. This compound has garnered attention in recent years due to its diverse biological activities, particularly its antimicrobial properties, which have potential therapeutic applications.
Antimicrobial Properties
This compound has demonstrated significant antibacterial efficacy, particularly against the dental caries pathogen Streptococcus mutans. Research indicates that it can inhibit the growth of this bacterium, suggesting its potential use as a natural therapeutic agent for dental health .
Table 1: Antimicrobial Activity of this compound
Cardioprotective Effects
Studies have also highlighted the cardioprotective effects of this compound. It exhibits properties that may help in regulating cardiovascular health, although specific mechanisms are still under investigation. The compound's antioxidant activities contribute to its protective effects on cardiac tissues .
Antioxidant Activity
This compound's antioxidant capacity is another area of interest. Compounds with antioxidant properties are essential for neutralizing free radicals in the body, thereby reducing oxidative stress and potential cellular damage. This activity is crucial for various health benefits, including anti-inflammatory effects and overall cellular protection .
Other Biological Activities
In addition to its antimicrobial and cardioprotective effects, this compound has been associated with several other biological activities:
- Anti-inflammatory : The compound may help reduce inflammation, contributing to its overall therapeutic profile.
- Antioxidant : It protects cells from oxidative damage.
- Potential neuroprotective effects : While still under research, some studies suggest that it may have benefits for neurological health .
Study on Antimicrobial Efficacy
A notable study focused on the antibacterial properties of this compound against Streptococcus mutans. The results indicated a significant reduction in bacterial viability when exposed to varying concentrations of the compound. This suggests that this compound could be developed into a natural dental care product .
Phytochemical Analysis
Another research effort involved a comprehensive phytochemical analysis of various plant species containing this compound. The study highlighted the diversity of bioactive compounds present in these plants and their potential health benefits. It emphasized the need for further exploration into their therapeutic applications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c16-4-6-3-8(18)15(22)1-2-23-13(9(6)15)25-14-12(21)11(20)10(19)7(5-17)24-14/h1-3,7-14,16-22H,4-5H2/t7-,8-,9+,10-,11+,12-,13+,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHRUHMGDQLMBZ-KRWIWSHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1(C(C=C2CO)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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